molecular formula C17H16O5 B11751017 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11751017
M. Wt: 300.30 g/mol
InChI Key: NXHNEWMDVUHUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a natural product found in Vitex quinata, Pityrogramma calomelanos, and other organisms with data available.

Biological Activity

1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as 2',6'-dihydroxy-4'-methoxychalcone, is a flavonoid compound with significant biological activities. This article reviews the current understanding of its biological effects, including anticancer, anti-inflammatory, and antioxidant properties.

  • Chemical Formula : C16H16O4
  • Molecular Weight : 272.2958 g/mol
  • CAS Registry Number : 35241-55-5
  • IUPAC Name : 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one

Anticancer Activity

Recent studies have demonstrated that chalcones exhibit notable anticancer properties. The compound has shown potential in inhibiting the growth of various cancer cell lines:

Cell Line IC50 (μM) Reference
Human breast cancer (MCF-7)5.23
Triple-negative breast cancer1.38
Other cancer typesVariableLiterature review

The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the flavonoid skeleton can enhance cytotoxicity against cancer cells. The presence of hydroxyl groups at certain positions has been linked to increased potency against tumors.

Anti-inflammatory Activity

Chalcones have been reported to possess anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes:

Tested Enzyme/Cytokine Inhibition (%) Reference
COX (Cyclooxygenase)60%
LOX (Lipoxygenase)SignificantLiterature review

The anti-inflammatory activity is attributed to the ability of these compounds to modulate signaling pathways involved in inflammation.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

Assay Type Result Reference
DPPH Radical ScavengingHigh activityLiterature review
ABTS AssaySignificantLiterature review

These findings suggest that the compound can effectively scavenge free radicals, contributing to its potential health benefits.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound in vivo and in vitro:

  • Anticancer Study : A study published in MDPI highlighted that derivatives of diosmetin exhibited strong growth inhibitory effects on cancer cells, suggesting that structural modifications can enhance efficacy against specific cancer types .
  • Anti-inflammatory Research : In vitro assays demonstrated that certain chalcone derivatives inhibited enzymes like COX and LOX, indicating potential therapeutic applications for inflammatory diseases .
  • Toxicity Assessment : Toxicological evaluations indicated that while exhibiting biological activity, the compound's safety profile needs further investigation to establish therapeutic windows .

Properties

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHNEWMDVUHUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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